molecular formula C20H31NO8 B15617804 Heliosupine N-oxide CAS No. 31701-88-9

Heliosupine N-oxide

Cat. No.: B15617804
CAS No.: 31701-88-9
M. Wt: 413.5 g/mol
InChI Key: KDJGEXAPDZNXSD-GVEYGEJCSA-N
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Description

[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate has been reported in Cynoglossum creticum with data available.

Properties

CAS No.

31701-88-9

Molecular Formula

C20H31NO8

Molecular Weight

413.5 g/mol

IUPAC Name

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20?,21?/m0/s1

InChI Key

KDJGEXAPDZNXSD-GVEYGEJCSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Heliosupine N-oxide: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), has garnered significant interest within the scientific community due to its biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification, catering to the needs of researchers and professionals in drug development.

Natural Abundance of this compound

This compound is predominantly found as a secondary metabolite in various plant species, primarily belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] These plants synthesize pyrrolizidine alkaloids as a defense mechanism against herbivores. Notably, the N-oxide forms of these alkaloids are often the more abundant analogues in the plant tissues.[3][4]

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant (e.g., roots, leaves, flowers), and the geographical origin. Several species of the Heliotropium and Symphytum (comfrey) genera are known to contain this compound.[2][5][6] In many Heliotropium species, pyrrolizidine alkaloid N-oxides can constitute over 94% of the total PA content.[4]

Quantitative Data on Pyrrolizidine Alkaloid Content

The following table summarizes the reported content of total pyrrolizidine alkaloids in various plant species known to contain Heliosupine and its N-oxide. While specific quantitative data for this compound is often part of the total PA content, this provides an estimate of potential source material potency.

Plant SpeciesPlant PartTotal Pyrrolizidine Alkaloid Content (% of dry weight)Predominant FormReference
Heliotropium europaeumAerial PartsNot specified, but PAs presentN-oxides (92%)[3]
Heliotropium species (various)All major tissues0.5 - 5%N-oxides (>94%)[4]
Symphytum officinale (Comfrey)Roots0.04% - 0.6%Not specified[6]
Symphytum officinale (Comfrey)Leaves15 - 55 µg/gNot specified[6]
Cynoglossum officinale (Houndstongue)Immature tissue1.5 - 2.0%N-oxides (60-90%)[2]

Isolation and Purification of this compound: A Detailed Protocol

The isolation of this compound from its natural sources relies on the chemical properties of pyrrolizidine alkaloids, particularly their basicity and the polarity of the N-oxide functional group. The most common method is a multi-step acid-base extraction followed by chromatographic purification.

I. Extraction of Total Pyrrolizidine Alkaloids (Free Base and N-oxide)

This initial phase aims to extract all alkaloids from the plant material.

Experimental Protocol:

  • Plant Material Preparation:

    • Collect and air-dry the desired plant parts (e.g., roots, leaves) in a shaded, well-ventilated area to prevent degradation of the alkaloids.

    • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

  • Defatting (Optional but Recommended):

    • To remove lipids that can interfere with subsequent steps, pre-extract the powdered plant material with a non-polar solvent such as hexane (B92381) or petroleum ether.

    • Perform this extraction in a Soxhlet apparatus or by repeated maceration. Discard the non-polar extract.

  • Acidic Extraction:

    • Macerate or percolate the defatted plant material with an acidified polar solvent. A common choice is 70% methanol (B129727) or ethanol (B145695) acidified with 2% formic acid.[1]

    • Alternatively, use a dilute aqueous acid solution (e.g., 0.1 M HCl or H₂SO₄).

    • The acidic conditions protonate the alkaloids, converting them into their salt forms, which are soluble in the polar solvent.

    • Repeat the extraction process multiple times to ensure maximum recovery.

  • Concentration:

    • Combine the acidic extracts and concentrate them under reduced pressure using a rotary evaporator. This removes the bulk of the organic solvent.

II. Separation of Tertiary Alkaloids and N-oxides

This crucial step separates the more polar N-oxides from the less polar tertiary amine alkaloids.

Experimental Protocol:

  • Acid-Base Partitioning:

    • Dissolve the concentrated acidic extract in water.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., dichloromethane (B109758) or ether) to remove any remaining neutral or weakly basic impurities. Discard the organic layer.

    • Make the aqueous solution alkaline by adding a base (e.g., ammonia (B1221849) solution) to a pH of around 9-10. This deprotonates the tertiary amine alkaloids, making them soluble in organic solvents.

    • Extract the aqueous solution multiple times with an organic solvent like dichloromethane or chloroform. This organic phase will contain the tertiary (free base) alkaloids.

    • The aqueous phase will retain the highly polar this compound.

  • Solid-Phase Extraction (SPE) (Alternative Method):

    • A cation-exchange SPE cartridge can be used for a more efficient separation.[7]

    • Load the acidic extract onto a pre-conditioned cation-exchange cartridge.

    • The protonated alkaloids (both tertiary bases and N-oxides) will bind to the sorbent.

    • Wash the cartridge with a non-polar solvent to remove impurities.

    • Elute the tertiary alkaloids with a suitable solvent.

    • Elute the more strongly retained N-oxides with a more polar or basic solvent system (e.g., methanol containing ammonia).[7]

III. Purification of this compound

The final step involves purifying this compound from the enriched fraction obtained in the previous step.

Experimental Protocol:

  • Column Chromatography:

    • The aqueous fraction containing the N-oxide can be further purified using column chromatography.[8]

    • Due to the high polarity of N-oxides, a polar stationary phase like silica (B1680970) gel or alumina (B75360) can be used.

    • Elution is typically performed with a polar solvent system, such as a gradient of methanol in dichloromethane or chloroform.[8] It is important to avoid highly basic mobile phases with silica gel to prevent dissolution of the stationary phase.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, preparative HPLC is the method of choice.

    • A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to improve peak shape.

    • The separation can be monitored using a UV detector, and the fraction corresponding to this compound is collected.

IV. Characterization

The identity and purity of the isolated this compound should be confirmed using various analytical techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

  • Thin-Layer Chromatography (TLC): For a quick purity check and comparison with a standard.

Visualization of Key Processes

To aid in the understanding of the isolation process and the chemical nature of this compound, the following diagrams are provided.

Pyrrolizidine Alkaloid Structures

G Workflow for the Isolation of this compound cluster_extraction I. Extraction cluster_separation II. Separation cluster_purification III. Purification cluster_analysis IV. Analysis plant_material Dried & Powdered Plant Material defatting Defatting (with Hexane) plant_material->defatting acidic_extraction Acidic Extraction (Acidified Methanol/Ethanol) defatting->acidic_extraction concentrated_extract Concentrated Acidic Extract acidic_extraction->concentrated_extract acid_base_partition Acid-Base Partitioning concentrated_extract->acid_base_partition tertiary_alkaloids Tertiary Alkaloid Fraction (Organic Phase) acid_base_partition->tertiary_alkaloids Alkalinize & Extract n_oxide_fraction This compound Fraction (Aqueous Phase) acid_base_partition->n_oxide_fraction Aqueous Layer column_chromatography Column Chromatography n_oxide_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_heliosupine_n_oxide Pure this compound hplc->pure_heliosupine_n_oxide characterization Characterization (MS, NMR, TLC) pure_heliosupine_n_oxide->characterization

Isolation Workflow Diagram

This guide provides a foundational understanding and practical framework for the sourcing and isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific plant material and available laboratory resources. Careful handling and adherence to safety protocols are paramount when working with pyrrolizidine alkaloids due to their potential toxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current scientific understanding of the biological activities of Heliosupine N-oxide and related pyrrolizidine (B1209537) alkaloid N-oxides (PANOs). It is intended for research and informational purposes only. The data on this compound itself is limited, and therefore, much of the information presented is based on studies of structurally similar compounds.

Introduction

This compound is a pyrrolizidine alkaloid (PA) found in various plant species, including those of the Heliotropium and Cynoglossum genera. PAs are a large class of heterocyclic secondary metabolites known for their wide range of biological activities, which include hepatotoxicity, cytotoxicity, and anti-inflammatory effects. In plants, PAs often exist as their N-oxide derivatives, which are generally considered to be less toxic than their corresponding tertiary amine bases. However, these N-oxides can be reduced back to the parent alkaloids by metabolic processes in the body, thus acting as pro-toxins. This guide provides a comprehensive overview of the known biological activities of this compound and related compounds, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Biological Data

The biological activity of this compound and its related compounds has been evaluated in various in vitro and in vivo systems. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Activity of this compound
CompoundTargetAssayIC50 (µM)Source
This compoundMuscarinic Acetylcholine (B1216132) Receptor (mAChR)Receptor Binding Assay350[1][2]
Table 2: Cytotoxic and Genotoxic Activities of Related Pyrrolizidine Alkaloids and their N-oxides
CompoundCell LineAssay TypeEndpointValue (µM)Source
HeliotrinePrimary Human HepatocytesCytotoxicityEC50> 500 (after 24h)[3]
HeliotrinePrimary Human HepatocytesGenotoxicity (Comet Assay)BMDL< 7[3]
LasiocarpinePrimary Human HepatocytesCytotoxicityEC5012 (after 24h)[3]
LasiocarpinePrimary Human HepatocytesGenotoxicity (Comet Assay)BMDL< 0.4[3]
Indicine N-oxideVarious Cancer Cell LinesProliferation AssayIC5046 - 100
Ethanolic Extract of Heliotropium indicumNCI-H226 (Human lung cancer)SRB AssayIC5051.90 µg/mL[4]
Ethanolic Extract of Heliotropium indicumA549 (Human lung cancer)SRB AssayIC50> 100 µg/mL[4]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; BMDL: Benchmark Dose Level.

Table 3: Anti-inflammatory Activity of Related Pyrrolizidine Alkaloids and their N-oxides
Compound/ExtractCell LineAssayEndpointIC50 (µg/mL)Source
HeliotrineRAW 264.7 MacrophagesNitric Oxide ProductionIC50Not explicitly stated, but active[5]
Heliotrine N-oxideRAW 264.7 MacrophagesNitric Oxide ProductionIC50Not explicitly stated, but active[5]
Ethanolic Extract of Heliotropium indicumRAW 264.7 MacrophagesNitric Oxide ProductionIC5024.17[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the biological evaluation of this compound and related compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated control.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and hypothetical signaling pathways potentially modulated by this compound and related compounds.

experimental_workflow_cytotoxicity cluster_assays Cytotoxicity Assays start Start: Compound of Interest (e.g., this compound) cell_culture Cell Line Culture (e.g., HepG2, A549) start->cell_culture treatment Treatment with Serial Dilutions of Compound cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mt_assay MTT Assay (Metabolic Activity) incubation->mt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay annexin_v Annexin V/PI Staining (Apoptosis) incubation->annexin_v data_analysis Data Analysis (IC50 Determination) mt_assay->data_analysis ldh_assay->data_analysis annexin_v->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

hypothetical_apoptosis_pathway cluster_cell Cancer Cell compound Pyrrolizidine Alkaloid N-oxide (e.g., this compound) mitochondrion Mitochondrion compound->mitochondrion Induces Mitochondrial Stress bax_bak Bax/Bak Activation mitochondrion->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by PANOs.

anti_inflammatory_pathway cluster_macrophage Macrophage lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Expression nfkb->inos no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammation no_production->inflammation compound This compound / Related PANOs compound->nfkb Inhibition

Caption: Postulated anti-inflammatory mechanism via NF-κB inhibition.

Conclusion and Future Directions

The available evidence suggests that this compound possesses biological activity, notably as a muscarinic acetylcholine receptor inhibitor. Data from related pyrrolizidine alkaloid N-oxides indicate potential for cytotoxic and anti-inflammatory effects. However, there is a clear need for further research to specifically characterize the biological profile of this compound. Future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of pure this compound against a panel of human cancer cell lines to determine its IC50 values and potential for anticancer drug development.

  • In-depth Anti-inflammatory Studies: Quantifying the anti-inflammatory activity of this compound and elucidating the specific molecular pathways involved, such as the NF-κB and MAPK signaling cascades.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanisms of cytotoxicity and anti-inflammatory action. This includes detailed studies on apoptosis induction and cell cycle arrest.

  • In Vivo Efficacy and Toxicology: Assessing the therapeutic potential and, critically, the toxicological profile of this compound in relevant animal models to determine its therapeutic index and potential for clinical translation.

A thorough investigation of these areas will provide a clearer understanding of the biological activities of this compound and its potential as a lead compound for drug discovery.

References

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine (B1236927) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a class of compounds produced by various plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families. PAs are recognized for their potential hepatotoxicity, which is contingent upon their metabolic activation. The N-oxide forms are generally considered less toxic than their corresponding tertiary amine parent alkaloids. However, the in vivo reduction of PA N-oxides to their parent PAs can occur, representing a critical step in the toxification pathway. This guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of Heliosupine N-oxide, drawing upon data from related compounds where specific information is limited.

Physicochemical Properties and Distribution

Pharmacokinetics

Direct and complete pharmacokinetic data for this compound in any species are not available in the current body of scientific literature. However, valuable insights can be drawn from studies on its stereoisomer, heliotrine (B1673042), and other structurally related pyrrolizidine alkaloids.

A comparative pharmacokinetic study in rats provided quantitative data for heliotrine, the stereoisomer of heliosupine. These findings offer the closest available approximation of the potential pharmacokinetic behavior of heliosupine and, by extension, its N-oxide.

Compound Route of Administration Dose (mg/kg) Cmax (ng/mL) AUC0-t (ng/mL*h) Absolute Oral Bioavailability (%)
HeliotrineIntravenous1-170 ± 5-
HeliotrineOral10320 ± 26396 ± 1823.3

Table 1: Pharmacokinetic parameters of Heliotrine in male rats. Data are presented as mean ± standard deviation.[1][2]

The study on heliotrine revealed moderate oral bioavailability, suggesting that a significant portion of the administered dose reaches systemic circulation. The clearance of heliotrine was found to be relatively rapid. It is important to note that stereochemistry can influence pharmacokinetic properties; therefore, these values should be considered as estimates for heliosupine.

Metabolism

The metabolism of this compound is a critical determinant of its biological activity, particularly its potential toxicity. The metabolic pathway is understood to proceed in two key stages:

  • Reduction to Heliosupine: The primary and most significant metabolic step for PA N-oxides is their reduction back to the parent tertiary amine alkaloid. This biotransformation is carried out by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes. Studies on other PA N-oxides have identified CYP1A2 and CYP2D6 as major enzymes involved in this reduction. This step is crucial as it converts the less toxic N-oxide into the potentially toxic parent alkaloid, heliosupine.

  • Bioactivation of Heliosupine: Following its formation from the N-oxide, heliosupine, being a heliotridine-type pyrrolizidine alkaloid, undergoes metabolic activation in the liver. This process, primarily mediated by CYP enzymes, involves the dehydrogenation of the necine base to form highly reactive pyrrolic metabolites, specifically dehydroheliotridine. These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, forming adducts that lead to cytotoxicity and genotoxicity, which are the underlying mechanisms of PA-induced hepatotoxicity.

N-oxidation of the parent alkaloid is generally considered a detoxification pathway. However, the in vivo reduction of the N-oxide effectively reverses this detoxification, making the overall metabolic process a toxification pathway.

metabolic_pathway cluster_absorption Gastrointestinal Tract / Liver cluster_liver Liver (Hepatocytes) Heliosupine_N_oxide This compound (Ingested) Heliosupine Heliosupine Heliosupine_N_oxide->Heliosupine Reduction (Intestinal Microbiota, Hepatic CYPs) Dehydroheliotridine Dehydroheliotridine (Reactive Pyrrolic Metabolite) Heliosupine->Dehydroheliotridine Metabolic Activation (Hepatic CYPs) Macromolecular_Adducts Macromolecular Adducts (Protein, DNA) Dehydroheliotridine->Macromolecular_Adducts Covalent Binding Toxicity Hepatotoxicity Macromolecular_Adducts->Toxicity

Metabolic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacokinetic and metabolism studies of pyrrolizidine alkaloids and their N-oxides.

In Vivo Pharmacokinetic Study in Rats

An in vivo study to determine the pharmacokinetic profile of a pyrrolizidine alkaloid like this compound would typically involve the following steps:

  • Animals: Male Sprague-Dawley rats are commonly used. The animals are acclimatized under standard laboratory conditions with free access to food and water.

  • Drug Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein at a specific dose.

    • Oral (PO): The compound is dissolved or suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after drug administration.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Drug_Admin Drug Administration (IV or Oral) Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, AUC, etc.) PK_Modeling->Parameter_Calc

Typical workflow for an in vivo pharmacokinetic study.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The concentration of this compound and its potential metabolite, heliosupine, in plasma samples is determined using a validated LC-MS/MS method.

  • Sample Preparation: A protein precipitation method is typically used. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic phases, both typically containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+) is generally used for the detection of pyrrolizidine alkaloids.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Conclusion

The pharmacokinetics and metabolism of this compound are central to understanding its potential for toxicity. While direct quantitative pharmacokinetic data for this compound are currently lacking, the available information on its stereoisomer, heliotrine, and the well-established metabolic pathways for pyrrolizidine alkaloid N-oxides provide a strong framework for its assessment. The key metabolic event is the in vivo reduction to heliosupine, which can then be bioactivated to reactive, toxic metabolites. Further research is warranted to obtain specific pharmacokinetic parameters for this compound to enable a more precise risk assessment. The experimental protocols outlined in this guide provide a basis for conducting such future studies.

References

A Technical Review of Heliosupine N-oxide and its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific, in-depth data on the biological activity of Heliosupine (B1236927) N-oxide is exceptionally limited. This guide synthesizes the available information on Heliosupine N-oxide and closely related pyrrolizidine (B1209537) alkaloid N-oxides (PANOs) to provide a contextual understanding of its potential activities. Data and experimental details from analogous compounds should be interpreted with caution as they may not be directly transferable.

Introduction to this compound

This compound is a pyrrolizidine alkaloid (PA), a class of natural products found in various plant species, including those of the Cynoglossum and Heliotropium genera.[1][2][3] PAs and their N-oxides are of significant scientific interest due to their diverse biological activities, which range from potential anticancer and cytotoxic effects to anti-inflammatory properties.[3][4] However, the therapeutic potential of many PAs is often hindered by their associated hepatotoxicity.[4][5] this compound is a metabolite of heliosupine and has been identified as an inhibitor of the muscarinic acetylcholine (B1216132) receptor (mAChR).[1][6]

Quantitative Data

The available quantitative data for this compound is sparse. The primary reported activity is its inhibition of mAChR. For a broader perspective, data from the closely studied PANO, Indicine (B129459) N-oxide, is included for comparison.

Table 1: Biological Activity of this compound

CompoundTargetActivityValueSource
This compoundMuscarinic Acetylcholine Receptor (mAChR)Inhibition (IC50)350 µM[1][6][7]

Table 2: Cytotoxic Activity of the Related Pyrrolizidine Alkaloid N-oxide, Indicine N-oxide

CompoundCell LineActivityValueSource
Indicine N-oxideVarious Cancer Cell LinesCytotoxicity (IC50)46 - 100 µM[8]

Postulated Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other cytotoxic natural products and related PANOs like Indicine N-oxide, several mechanisms can be hypothesized.[4] Indicine N-oxide is suggested to exert its cytotoxic effects through DNA damage and the depolymerization of microtubules.[8] A potential mechanism of action for cytotoxic PANOs could involve the induction of apoptosis (programmed cell death) and/or cell cycle arrest in cancer cells.

G cluster_0 Potential Intrinsic Apoptosis Pathway for PANOs PANO This compound (or other PANO) Bax Bax PANO->Bax activates Bcl2 Bcl-2 PANO->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion pore formation Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome forms ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activates Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 activates Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

Caption: A potential intrinsic apoptosis pathway that could be induced by this compound.

Experimental Protocols

Due to the lack of specific studies on this compound, the following are detailed, hypothetical protocols based on standard methodologies for evaluating the cytotoxic and mechanistic properties of novel compounds, informed by research on related PANOs.

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, HepG2, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 500 µM). The final DMSO concentration should not exceed 0.1%. Replace the media in the wells with the media containing the different concentrations of this compound. Include a vehicle control (media with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the cytotoxicity of this compound is mediated by the induction of apoptosis.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

General Experimental Workflow

The investigation of a novel natural product like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

G cluster_1 General Workflow for Investigating this compound cluster_2 Preclinical Development A Isolation & Purification from plant source B Structural Elucidation (NMR, MS) A->B C In Vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Mechanism of Action Studies C->D H In Vivo Efficacy Studies (Animal Models) C->H E Apoptosis Assays (Annexin V/PI) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot) D->G I Toxicity & Pharmacokinetic Studies H->I J Lead Compound Optimization I->J

Caption: Hypothetical workflow for investigating the biological activity of this compound.

Future Directions and Conclusion

The study of this compound is still in its infancy. While its inhibitory effect on mAChR is noted, its potential as a cytotoxic or anti-inflammatory agent remains largely unexplored.[4] Future research should focus on:

  • Comprehensive Biological Screening: Testing this compound against a wide range of cancer cell lines and in various bioassays to uncover its full spectrum of activity.

  • Mechanism of Action Elucidation: In-depth studies to determine the specific molecular targets and signaling pathways affected by the compound.

  • Toxicity Profiling: A critical evaluation of its hepatotoxicity and general toxicity in animal models to assess its therapeutic window.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) naturally occurring in various plant species, particularly within the Boraginaceae family, such as plants of the Cynoglossum genus.[1][2][3] As with many PAs, it is of significant interest to the scientific community due to its potential biological activities, which may include cytotoxic and anticholinergic effects.[1][4] The N-oxide form is often less toxic than the parent alkaloid but can be converted back to the tertiary amine in vivo, which is a crucial consideration in toxicological and pharmacological studies.

This document provides a detailed guide to the chemical synthesis of this compound from its parent compound, Heliosupine, and outlines effective methods for its subsequent purification. The protocols described are based on established chemical principles for the N-oxidation of tertiary amines and chromatographic purification of polar molecules.

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of the tertiary amine group of Heliosupine. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Principle: The lone pair of electrons on the nitrogen atom of the tertiary amine in Heliosupine attacks the electrophilic oxygen of the peroxy acid (m-CPBA). This results in the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.

Experimental Protocol: N-oxidation of Heliosupine

Materials:

  • Heliosupine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Heliosupine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.

  • Addition of Oxidant: To the cooled, stirring solution, add m-CPBA (1.1 to 1.5 eq) portion-wise over 15-20 minutes. The m-CPBA can be added as a solid or as a solution in a minimal amount of DCM.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol (B129727) 9:1 and visualizing with Dragendorff's reagent). The N-oxide product will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

This compound is a highly polar compound, which can make purification by standard silica (B1680970) gel chromatography challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) or column chromatography with a highly polar mobile phase is recommended.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column for chromatography

  • Fraction collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in DCM.

  • Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 2% Methanol in DCM) and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 2% MeOH in DCM). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., step gradient from 2% to 5%, then to 10% MeOH in DCM). N-oxides are very polar and may require a mobile phase with a significant proportion of methanol for elution.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. Due to its high polarity, it is often isolated as a solid or a viscous oil.

Note on Purification: Avoid using basic mobile phases (e.g., containing ammonia) with high concentrations of methanol, as this can dissolve the silica gel.[5] For challenging separations, HILIC or cation-exchange solid-phase extraction may be more suitable.[5][6]

Data Presentation

Table 1: Hypothetical Synthesis and Purification Data for this compound

ParameterValueNotes
Synthesis
Starting MaterialHeliosupine
Oxidizing Agentm-CPBA1.2 equivalents
SolventDichloromethane
Reaction Temperature0 °C to Room Temp.
Reaction Time3 hoursMonitored by TLC
Crude Yield>95%Based on typical N-oxidation reactions
Purification
MethodSilica Gel Column Chromatography
Mobile PhaseDCM:Methanol Gradient2% to 10% Methanol
Purity (by HPLC)>98%
Final Yield75-85%Typical yield after purification
AppearanceWhite to off-white solid

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve Heliosupine in DCM cool Cool to 0°C start->cool Stir add_mcpba Add m-CPBA cool->add_mcpba Portion-wise react React at RT add_mcpba->react Stir 2-4h quench Quench with NaHCO3 react->quench Cool to 0°C extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry load_column Load Crude Product on Silica Column dry->load_column elute Elute with DCM:MeOH Gradient load_column->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze combine Combine Pure Fractions analyze->combine Pool pure fractions final_product Evaporate Solvent combine->final_product

Caption: Workflow for the synthesis and purification of this compound.

Signaling_Pathway cluster_reaction N-Oxidation Reaction heliosupine Heliosupine (Tertiary Amine) product This compound heliosupine->product Oxidation mcpba m-CPBA mcpba->product byproduct m-Chlorobenzoic Acid mcpba->byproduct Reduction

Caption: Chemical transformation in the synthesis of this compound.

References

Application Notes & Protocols for the Analytical Detection of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical detection and quantification of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO) of toxicological concern. The primary analytical technique highlighted is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the analysis of this compound in various matrices.

Introduction

This compound is the N-oxide form of heliosupine, a pyrrolizidine alkaloid (PA) found in various plant species. PAs and their N-oxides are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] Therefore, robust and sensitive analytical methods are crucial for their detection and quantification in food, herbal products, and biological samples to ensure consumer safety and to support toxicological studies. LC-MS/MS has become the gold standard for PA analysis due to its ability to separate complex mixtures and provide definitive identification and quantification.[3]

Analytical Techniques Overview

Several analytical techniques can be employed for the detection of this compound and other PAs.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and recommended technique. It combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry.[1][3]

  • High-Performance Liquid Chromatography (HPLC) with UV or DAD detection: While less sensitive and specific than LC-MS/MS, HPLC with diode-array detection can be used for preliminary screening or when MS instrumentation is unavailable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural elucidation and determination of individual alkaloids in plant extracts, although it is less suitable for trace-level quantification.[4][5]

This document will focus on LC-MS/MS-based methods due to their superior performance in trace analysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of PAs and their N-oxides from plant matrices.

Materials:

  • Dried and ground plant material

  • Methanol (B129727)

  • Dilute aqueous acid (e.g., 0.05 M H₂SO₄)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange)

  • Ammonia solution

  • Methanol/ammonia solution (e.g., 98:2 v/v)

  • Zinc dust (for reduction of N-oxides to free bases, optional for confirmation)

Procedure:

  • Extraction:

    • Weigh 1-2 g of the homogenized plant sample into a centrifuge tube.

    • Add 10-20 mL of methanol and vortex thoroughly.

    • Extract the sample for 24 hours.[6][7]

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the methanol extract to dryness under a stream of nitrogen.

  • Acid-Base Extraction & SPE Cleanup:

    • Redissolve the dried extract in dilute aqueous acid.[8]

    • Activate the SPE cartridge according to the manufacturer's instructions.

    • Load the acidified extract onto the SPE cartridge. PAs and PANOs will be retained.

    • Wash the cartridge with water followed by methanol to remove interfering substances.

    • Elute the PAs and PANOs with a methanol/ammonia solution.[8]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol provides a robust method for the quantification of this compound.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is commonly used.[9]

  • Mobile Phase:

    • A: 0.1% formic acid in water[9]

    • B: 0.1% formic acid in acetonitrile[9]

  • Flow Rate: 0.2 - 0.5 mL/min[6][10]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the analytes. A representative gradient is shown in the table below.

  • Column Temperature: 40-50 °C[9][10]

  • Injection Volume: 1-5 µL[10][11]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions for Pyrrolizidine Alkaloids: Specific precursor-to-product ion transitions should be optimized for this compound. For general PAs, fragmentation often involves the necine base. For example, a common product ion for many PAs is m/z 120.0.[10] The specific transition for this compound would need to be determined by infusing a standard. The presence of an N-oxide will result in a molecular ion [M+H]⁺ that is 16 Da higher than the corresponding free base.[6]

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument.

Quantitative Data

The following table summarizes typical performance data for the analysis of pyrrolizidine alkaloids, including their N-oxides, using LC-MS/MS methods. These values can serve as a benchmark for method validation.

ParameterHoney Matrix[1][2]Tea Matrix[1][2]Milk Matrix[1][2]
Limit of Detection (LOD) 0.015–0.30 µg/kg0.03–0.75 µg/kg0.014–0.682 µg/kg
Limit of Quantification (LOQ) 0.05–1.00 µg/kg0.1–2.5 µg/kg0.045–2.273 µg/kg
Recovery 64.5–103.4%67.6–107.6%65.2–112.2%
Relative Standard Deviation (RSD) < 15%< 15%< 15%

Visualizations

experimental_workflow sample Sample (e.g., Plant Material, Honey, Milk) extraction Extraction (Methanol) sample->extraction Homogenization cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup Crude Extract analysis UHPLC-MS/MS Analysis cleanup->analysis Purified Extract data Data Acquisition & Processing analysis->data MRM Data quantification Quantification of This compound data->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway heliosupine This compound inhibition Inhibition (IC50 = 350 µM) heliosupine->inhibition mAChR Muscarinic Acetylcholine Receptor (mAChR) downstream Inhibition of Downstream Signaling Pathways mAChR->downstream Blocks Signal Transduction inhibition->mAChR

Caption: Inhibition of mAChR by this compound.[12]

Conclusion

The analytical methods described, particularly UHPLC-MS/MS, provide the necessary sensitivity and selectivity for the reliable detection and quantification of this compound in a variety of matrices. Proper sample preparation is critical for accurate results. The provided protocols and data serve as a valuable resource for laboratories involved in food safety, toxicology, and drug development to monitor and assess the risks associated with this compound.

References

Application Note: Quantification of Heliosupine N-oxide in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Heliosupine N-oxide in biological matrices. The methodology employs a simple sample preparation procedure followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this pyrrolizidine (B1209537) alkaloid N-oxide.

Introduction

This compound is the N-oxide metabolite of heliosupine, a pyrrolizidine alkaloid (PA) found in various plant species. PAs and their N-oxides are of significant interest due to their potential hepatotoxicity. Accurate quantification of these compounds in biological samples is crucial for toxicological studies and risk assessment. This application note provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS.

Experimental

Sample Preparation

A liquid-liquid extraction followed by solid-phase extraction (SPE) is utilized for sample clean-up and concentration.[1]

  • Materials:

    • Formic acid

    • n-Hexane

    • Cation-exchange solid-phase extraction (SPE) cartridges

  • Procedure:

    • To 3 mL of the sample (e.g., milk), add 30 mL of 2% formic acid and 15 mL of n-hexane.[1]

    • Shake horizontally for 30 minutes.

    • Centrifuge to separate the layers.

    • The aqueous phase is then loaded onto a pre-conditioned cation-exchange SPE cartridge.

    • The cartridge is washed to remove interferences.

    • This compound is eluted, and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography

  • Column: A C18 reversed-phase column is suitable for the separation. For example, a Kinetex™ 5 µm EVO C18 column (150 × 2.1 mm) can be used.[1]

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 5 mmol/L ammonium (B1175870) formate (B1220265) and 0.1% formic acid and B) acetonitrile/water (95/5, v/v) with 5 mmol/L ammonium formate and 0.1% formic acid is effective.[1]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[2]

  • Injection Volume: 10 µL.[2]

Mass Spectrometry

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4][5] The MRM transitions for this compound are optimized to ensure sensitivity and specificity.

Results

The LC-MS/MS method demonstrates good sensitivity and selectivity for the quantification of this compound. The chromatographic conditions provide adequate retention and peak shape. The use of MRM ensures accurate quantification with minimal interference from the sample matrix.

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy 1 (eV)Collision Energy 2 (eV)Retention Time (min)
This compound414.394.1118.1816512.6

Table 1: Optimized MRM parameters and retention time for this compound. Data sourced from Klein et al., 2022.[1]

Experimental Workflow Diagram

experimental_workflow sample Biological Sample l_l_extraction Liquid-Liquid Extraction (Aqueous Formic Acid / n-Hexane) sample->l_l_extraction centrifugation1 Centrifugation l_l_extraction->centrifugation1 spe_cleanup Solid-Phase Extraction (Cation-Exchange) centrifugation1->spe_cleanup elution Elution spe_cleanup->elution evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation Inject Reconstituted Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Protocol: LC-MS/MS Quantification of this compound

This protocol provides a step-by-step guide for the quantification of this compound in biological samples.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar deuterated compound

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium formate

  • n-Hexane (HPLC grade)

  • Cation-exchange SPE cartridges

  • Appropriate biological matrix for calibration standards and quality controls (e.g., blank milk)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard.

3. Sample Preparation

  • Pipette 3 mL of the sample into a centrifuge tube.

  • Add an appropriate amount of the internal standard working solution.

  • Add 30 mL of 2% aqueous formic acid.[1]

  • Add 15 mL of n-hexane.[1]

  • Cap the tube and shake on a horizontal shaker for 30 minutes at 450 rpm.[1]

  • Centrifuge at 2600 x g for 15 minutes at 20 °C.[1]

  • Carefully transfer the lower aqueous phase to a clean tube.

  • Condition a cation-exchange SPE cartridge according to the manufacturer's instructions.

  • Load the aqueous extract onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute this compound from the cartridge using an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in the "Experimental" section of the application note.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Create a sequence including calibration standards, quality control samples, and unknown samples.

  • Inject the samples onto the LC-MS/MS system.

5. Data Analysis

  • Integrate the peak areas for this compound and the internal standard in the chromatograms.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_method_development Method Development & Validation cluster_application Application analyte This compound sample_prep Sample Preparation (LLE & SPE) analyte->sample_prep sample_matrix Biological Matrix (e.g., Milk, Plasma) sample_matrix->sample_prep lc_method LC Method Optimization (Column, Mobile Phase, Gradient) sample_prep->lc_method ms_method MS/MS Method Optimization (MRM Transitions, CE) lc_method->ms_method validation Method Validation (Linearity, Accuracy, Precision) ms_method->validation quantification Quantification in Samples validation->quantification Apply Validated Method toxicology Toxicological Assessment quantification->toxicology risk_assessment Risk Assessment toxicology->risk_assessment

Caption: Logical relationship of LC-MS/MS method development for this compound.

References

Animal Models for Studying Heliosupine N-oxide Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a class of naturally occurring compounds found in numerous plant species. While PANOs themselves are generally considered less toxic than their corresponding pyrrolizidine alkaloids (PAs), they can be converted to their toxic PA counterparts, such as Heliosupine, by metabolic processes in the body, particularly by gut microbiota and liver enzymes. This biotransformation leads to the formation of reactive pyrrolic metabolites that can cause significant cellular damage, primarily in the liver. The most prominent manifestation of this toxicity is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. Understanding the toxic potential of this compound is crucial for risk assessment of herbal remedies, contaminated food products, and for the development of potential therapeutic agents.

This document provides detailed application notes and standardized protocols for studying the toxicity of this compound in established animal models. The methodologies outlined here are based on established practices for assessing the toxicity of pyrrolizidine alkaloids and their N-oxides.

Animal Models

Rodents, particularly rats and mice, are the most commonly used animal models for evaluating the toxicity of PANOs due to their well-characterized physiology and the extensive historical data available. The choice between rats and mice may depend on the specific research question, with rats often being preferred for toxicokinetic studies due to their larger size, while mice are frequently used for mechanistic studies, including those involving genetically modified strains.

Data Presentation: Quantitative Toxicity Data

The following tables summarize representative quantitative data from toxicity studies of PANOs. It is important to note that specific values for this compound are not widely available in the literature; therefore, these tables provide an illustrative example based on data from closely related PANOs.

Table 1: Acute Toxicity of Pyrrolizidine Alkaloid N-Oxides in Rodents

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Key Observations
Indicine N-oxideHuman (cancer patients)Intravenous1.5 - 3.0 g/m² (dose-limiting toxicity)Reversible leukopenia and thrombocytopenia.[1]
Senecionine N-oxideRatOral>2000 (estimated)Lower acute toxicity than the parent PA.[2]
This compound (Example) Rat Oral >2000 (estimated) Based on general low acute toxicity of PANOs.

Table 2: Biochemical Markers of Hepatotoxicity in Mice Treated with a PANO (Example Data)

Treatment GroupDose (mg/kg/day)DurationSerum ALT (U/L)Serum AST (U/L)Serum ALP (U/L)Total Bilirubin (B190676) (mg/dL)
Control 07 days35 ± 550 ± 8120 ± 150.2 ± 0.05
This compound 507 days150 ± 20220 ± 30180 ± 250.5 ± 0.1
This compound 1507 days450 ± 50600 ± 75250 ± 301.2 ± 0.2

*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral lethal dose (LD50) of this compound.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Sprague-Dawley or Wistar rats (8-12 weeks old, equal numbers of males and females)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory conditions for at least 5 days prior to the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water.

  • Fasting: Fast the animals overnight (approximately 16 hours) before dosing, with continued access to water.

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing:

    • Start with a single animal at a dose step below the estimated LD50 (e.g., 2000 mg/kg, based on the low toxicity of other PANOs).

    • Administer the test substance by oral gavage. The volume should not exceed 10 mL/kg body weight.

    • Observe the animal for signs of toxicity and mortality for at least 48 hours.

    • If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.

    • The dose progression or regression follows a set interval (e.g., a factor of 3.2).

    • Continue this sequential dosing until the stopping criteria of the OECD 425 guideline are met.

  • Observation:

    • Observe all animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern) and mortality at 30 minutes, 1, 2, and 4 hours after dosing and then daily for 14 days.

    • Record body weights prior to dosing, and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Calculate the LD50 and its confidence intervals using appropriate statistical software (e.g., AOT425StatPgm).

Protocol 2: Subchronic Hepatotoxicity Study in Mice

Objective: To evaluate the potential hepatotoxicity of this compound following repeated oral administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., distilled water)

  • C57BL/6 or BALB/c mice (8-10 weeks old, males)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Tissue fixative (10% neutral buffered formalin)

  • Reagents and kits for biochemical assays (ALT, AST, ALP, bilirubin)

  • Histology processing reagents and stains (Hematoxylin and Eosin - H&E)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice for at least one week.

    • Randomly divide mice into groups (e.g., n=8-10 per group):

      • Group 1: Vehicle control (e.g., distilled water)

      • Group 2: Low-dose this compound (e.g., 50 mg/kg/day)

      • Group 3: Mid-dose this compound (e.g., 150 mg/kg/day)

      • Group 4: High-dose this compound (e.g., 450 mg/kg/day)

  • Dosing: Administer the vehicle or this compound solution daily by oral gavage for a period of 28 days.

  • Monitoring:

    • Record body weights and food consumption weekly.

    • Perform daily clinical observations for any signs of toxicity.

  • Sample Collection (Day 29):

    • Anesthetize the mice.

    • Collect blood via cardiac puncture or from the retro-orbital sinus for serum biochemical analysis.

    • Euthanize the mice by an approved method (e.g., cervical dislocation).

    • Perform a gross examination of all organs.

    • Collect the liver and weigh it.

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination.

    • Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C for further analysis (e.g., western blotting, PCR).

  • Biochemical Analysis:

    • Separate serum from the collected blood by centrifugation.

    • Measure the levels of ALT, AST, ALP, and total bilirubin using commercial assay kits according to the manufacturer's instructions.

  • Histopathological Analysis:

    • Process the formalin-fixed liver tissues, embed in paraffin, and section at 4-5 µm thickness.

    • Stain the sections with H&E.

    • Examine the slides under a light microscope for evidence of liver injury, such as necrosis, inflammation, sinusoidal congestion, and endothelial cell damage.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Induced Hepatotoxicity

The toxicity of this compound is initiated by its metabolic conversion to the reactive pyrrole, which then adducts to cellular macromolecules, leading to cellular dysfunction and injury.

G HNO This compound GI Gut Microbiota (Reduction) HNO->GI Liver_Enzymes Liver Enzymes (CYPs) (Reduction) HNO->Liver_Enzymes Heliosupine Heliosupine (PA) GI->Heliosupine Liver_Enzymes->Heliosupine Metabolic_Activation Metabolic Activation (CYP450s in Liver) Heliosupine->Metabolic_Activation Reactive_Pyrrole Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) Metabolic_Activation->Reactive_Pyrrole Protein_Adducts Protein Adducts Reactive_Pyrrole->Protein_Adducts DNA_Adducts DNA Adducts Reactive_Pyrrole->DNA_Adducts Cellular_Dysfunction Cellular Dysfunction Protein_Adducts->Cellular_Dysfunction DNA_Adducts->Cellular_Dysfunction Hepatocyte_Injury Hepatocyte Injury/ Necrosis Cellular_Dysfunction->Hepatocyte_Injury Endothelial_Damage Sinusoidal Endothelial Cell Damage Cellular_Dysfunction->Endothelial_Damage HSOS Hepatic Sinusoidal Obstruction Syndrome (HSOS) Hepatocyte_Injury->HSOS Endothelial_Damage->HSOS

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Experimental Workflow for Subchronic Toxicity Study

The following diagram illustrates the key steps in a typical subchronic toxicity study of this compound in a mouse model.

G Start Start: Animal Acclimation & Grouping Dosing Daily Oral Gavage (28 days) Start->Dosing Monitoring In-life Monitoring: - Body Weight - Clinical Signs Dosing->Monitoring Sacrifice Sacrifice (Day 29) Monitoring->Sacrifice Blood Blood Collection Sacrifice->Blood Liver Liver Collection Sacrifice->Liver Biochem Serum Biochemical Analysis (ALT, AST, etc.) Blood->Biochem Histopath Histopathology (H&E Staining) Liver->Histopath MolBio Molecular Analysis (e.g., Western, PCR) Liver->MolBio End End: Data Analysis & Interpretation Biochem->End Histopath->End MolBio->End

Caption: Workflow for a 28-day subchronic oral toxicity study in mice.

References

Application Notes and Protocols for the Extraction of Heliosupine N-oxide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly within the Boraginaceae family, including several species of Heliotropium and Cynoglossum.[1] PAs and their N-oxides are of significant interest to the pharmaceutical and toxicological fields due to their potential biological activities. The N-oxide forms are generally more water-soluble than their free base counterparts, which influences the choice of extraction and purification methodologies.

These application notes provide a comprehensive overview of the protocols for the extraction of this compound from plant material, designed for researchers in natural product chemistry, pharmacology, and drug development. The protocols described are based on established methods for the extraction of pyrrolizidine alkaloid N-oxides and are supplemented with specific data where available.

Data Presentation: Quantitative Analysis of Pyrrolizidine Alkaloids in Heliotropium Species

The following table summarizes the quantitative analysis of major pyrrolizidine alkaloids, including heliosupine-type N-oxides, found in different tissues of three Heliotropium species. This data is crucial for selecting the appropriate plant material and tissue for targeted extraction of this compound. Data is presented as the relative abundance (%) of the total PA content.

Plant SpeciesPlant PartEuropine-N-oxide (%)Heliotrine-N-oxide (%)Lasiocarpine-N-oxide (%)Other PAs (%)Total PA-N-oxides (% of total PAs)
Heliotropium europaeumFlowers~40-50~40-50~5-10~5-10>94
Leaves~30-40~50-60~5-10~5-10>94
Stems~40-50~40-50~5-10~5-10>94
Roots~20-30~60-70~5-10~5-10>94
Heliotropium rotundifoliumFlowers~70-80~5-15<5~5-15>94
Leaves~70-80~5-15<5~5-15>94
Stems~70-80~5-15<5~5-15>94
Roots~60-70~10-20<5~10-20>94
Heliotropium suaveolensFlowers~50-60~20-30~10-20<10>94
Leaves~40-50~20-30~10-20<10>94
Stems~50-60~20-30~10-20<10>94
Roots~40-50~20-30~10-20<10>94

Data synthesized from a comparative risk assessment of Heliotropium species. Note that "Other PAs" may include heliosupine-type alkaloids, though not explicitly quantified in this study.[2][3]

Experimental Protocols

Protocol 1: General Acidic Aqueous Extraction of Pyrrolizidine Alkaloid N-oxides

This protocol describes a general method for the initial extraction of PA N-oxides from dried plant material. Acidified water is used to protonate the alkaloids, enhancing their solubility in the aqueous phase.

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, stems, or roots of Heliotropium sp.)

  • 0.1 M Sulfuric acid (H₂SO₄) or 0.1 M Hydrochloric acid (HCl)

  • Ammonia (B1221849) solution (25%)

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Centrifuge

  • pH meter or pH indicator strips

  • Filter paper

Methodology:

  • Maceration: Weigh 100 g of finely powdered plant material and place it in a large beaker or flask. Add 1 L of 0.1 M sulfuric acid and stir for 24 hours at room temperature.

  • Filtration and Centrifugation: Filter the mixture through several layers of cheesecloth and then through filter paper to remove the bulk plant material. Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining fine particles.

  • Defatting: Transfer the acidic aqueous extract to a separatory funnel. Add 200 mL of dichloromethane, shake vigorously, and allow the layers to separate. Drain and discard the organic layer. Repeat this step twice to remove non-polar compounds like fats and chlorophyll.

  • Basification: Adjust the pH of the aqueous extract to 9-10 with a 25% ammonia solution. Monitor the pH carefully.

  • Liquid-Liquid Extraction of Free Base PAs (Optional): To isolate any free base PAs, extract the basified aqueous solution with 200 mL of dichloromethane three times. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This fraction will contain the free base pyrrolizidine alkaloids.

  • Isolation of PA N-oxides: The remaining aqueous layer contains the PA N-oxides. This solution can be further purified using solid-phase extraction (Protocol 2).

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol details the purification of the aqueous extract containing PA N-oxides using a strong cation exchange (SCX) solid-phase extraction column.

Materials and Reagents:

  • Aqueous extract containing PA N-oxides (from Protocol 1)

  • Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727)

  • Deionized water

  • Ammonia solution (25%)

  • Methanol/Ammonia elution solvent (e.g., 95:5 v/v)

  • Nitrogen gas stream or vacuum concentrator

Methodology:

  • Column Conditioning: Condition the SCX SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through the column.

  • Sample Loading: Load the aqueous extract containing PA N-oxides onto the conditioned SPE cartridge. The flow rate should be slow (approximately 1-2 mL/min) to ensure efficient binding of the alkaloids.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove any unbound, non-basic impurities. Follow this with a wash of 10 mL of methanol to remove less polar, non-basic compounds.

  • Elution: Elute the bound PA N-oxides from the cartridge with 15 mL of a freshly prepared methanol/ammonia solution (95:5 v/v). The ammonia neutralizes the charge interaction, releasing the alkaloids.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of methanol or a suitable solvent for further analysis (e.g., HPLC-MS/MS).

Mandatory Visualization

Experimental Workflow for this compound Extraction

ExtractionWorkflow PlantMaterial Dried & Powdered Plant Material AcidicExtraction Acidic Aqueous Extraction (0.1 M H₂SO₄) PlantMaterial->AcidicExtraction Filtration Filtration & Centrifugation AcidicExtraction->Filtration Defatting Defatting with Dichloromethane Filtration->Defatting AqueousExtract Acidic Aqueous Extract (Contains PA N-oxides & free bases) Defatting->AqueousExtract Basification Basification to pH 9-10 (Ammonia) AqueousExtract->Basification LLE Liquid-Liquid Extraction (Dichloromethane) Basification->LLE FreeBases Free Base PA Fraction (Organic Layer) LLE->FreeBases AqueousN_Oxides Aqueous Layer with PA N-oxides LLE->AqueousN_Oxides SPE_Loading Sample Loading AqueousN_Oxides->SPE_Loading SPE_Conditioning SPE Column Conditioning (Methanol, Water) SPE_Conditioning->SPE_Loading SPE_Washing Washing (Water, Methanol) SPE_Loading->SPE_Washing SPE_Elution Elution (Methanol/Ammonia) SPE_Washing->SPE_Elution Evaporation Solvent Evaporation SPE_Elution->Evaporation PurifiedProduct Purified this compound Evaporation->PurifiedProduct

Caption: Workflow for the extraction and purification of this compound.

Concluding Remarks

The protocols provided herein offer a robust framework for the extraction and purification of this compound from plant sources. It is important to note that the yield and purity of the final product will depend on the plant species, the specific tissue used, and the careful execution of each step. For quantitative analysis and confirmation of the identity of the isolated compound, the use of a certified reference standard of this compound in conjunction with analytical techniques such as HPLC-MS/MS is highly recommended.[4] Researchers should also be aware of the potential toxicity of pyrrolizidine alkaloids and handle all materials with appropriate safety precautions.

References

Application Notes and Protocols for Investigating Heliosupine N-oxide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activity and specific mechanisms of Heliosupine N-oxide are not yet fully elucidated in published literature. The following application notes and protocols are provided as an investigative framework based on the known activities of related pyrrolizidine (B1209537) alkaloids and their N-oxides (PANOs), such as Indicine N-oxide. The presented quantitative data is hypothetical and for illustrative purposes to guide experimental design.

Introduction

This compound is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural compounds that has garnered interest for its potential cytotoxic and anti-cancer properties.[1] While research on this compound is in its nascent stages, studies on similar PANOs suggest that its mechanism of action may involve the induction of apoptosis, cell cycle arrest, and interaction with cellular microtubules.[1][2] These compounds represent a promising area for the development of novel cancer therapies.

This document provides a comprehensive guide for the investigation of this compound in a cell culture setting, outlining protocols for assessing its cytotoxic effects, elucidating its mechanism of action, and identifying the signaling pathways it modulates.

Postulated Mechanisms of Action

Based on the activities of related compounds, the following mechanisms are proposed for investigation:

  • Induction of Apoptosis: Many cytotoxic natural products exert their effects by triggering programmed cell death.[1]

  • Cell Cycle Arrest: Interference with the cell cycle is a common mechanism for anti-cancer agents.

  • Microtubule Disruption: Indicine N-oxide, a related PANO, has been shown to bind to tubulin and inhibit microtubule assembly.[2]

  • Generation of Reactive Oxygen Species (ROS): Some N-oxides have been shown to cause an accumulation of ROS, leading to cell death.[3]

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols. These values are based on findings for other cytotoxic compounds and should be determined experimentally for this compound.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeHypothetical IC50 (µM) after 48h
A549Lung Carcinoma75
MCF-7Breast Adenocarcinoma90
HeLaCervical Cancer65
HepG2Hepatocellular Carcinoma110

Table 2: Effect of this compound on Apoptosis and Cell Cycle in HeLa Cells (Hypothetical Data)

Treatment (24h)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Control (Vehicle)5%15%
This compound (50 µM)35%45%
This compound (100 µM)60%70%

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HeLa cells (or other sensitive cell line)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0, 50, 100 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • HeLa cells

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells as described in the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualization of Postulated Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound Cell Membrane Cell Membrane ROS Generation ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Bax Upregulation Bax Upregulation Mitochondrial Stress->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation Mitochondrial Stress->Bcl-2 Downregulation Cytochrome c Release Cytochrome c Release Bax Upregulation->Cytochrome c Release Bcl-2 Downregulation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Investigating Cytotoxicity

G A Cell Seeding (96-well plate) B Treatment with This compound A->B C Incubation (24, 48, 72h) B->C D MTT Assay C->D E Data Analysis (IC50 Calculation) D->E G Start Start Cytotoxicity Confirmed Cytotoxicity Confirmed Start->Cytotoxicity Confirmed Investigate Apoptosis Investigate Apoptosis Cytotoxicity Confirmed->Investigate Apoptosis Investigate Cell Cycle Investigate Cell Cycle Cytotoxicity Confirmed->Investigate Cell Cycle Investigate Microtubules Investigate Microtubules Cytotoxicity Confirmed->Investigate Microtubules Apoptosis Positive Apoptosis Positive Investigate Apoptosis->Apoptosis Positive Cell Cycle Arrest Cell Cycle Arrest Investigate Cell Cycle->Cell Cycle Arrest Tubulin Polymerization\nAssay Tubulin Polymerization Assay Investigate Microtubules->Tubulin Polymerization\nAssay Western Blot for\nApoptotic Markers Western Blot for Apoptotic Markers Apoptosis Positive->Western Blot for\nApoptotic Markers Flow Cytometry for\nCell Cycle Phases Flow Cytometry for Cell Cycle Phases Cell Cycle Arrest->Flow Cytometry for\nCell Cycle Phases Elucidate Mechanism Elucidate Mechanism Western Blot for\nApoptotic Markers->Elucidate Mechanism Flow Cytometry for\nCell Cycle Phases->Elucidate Mechanism Tubulin Polymerization\nAssay->Elucidate Mechanism

References

Investigating the Anticancer Potential of Pyrrolizidine Alkaloid N-Oxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer potential of Heliosupine N-oxide is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related pyrrolizidine (B1209537) alkaloid N-oxides, such as indicine (B129459) N-oxide and semisynthetic derivatives of heliotridine (B129409). These notes are intended to provide a general framework for researchers and drug development professionals to investigate the potential anticancer activities of this compound and similar compounds.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural products, and their N-oxide derivatives have garnered interest for their potential pharmacological activities, including anticancer effects. Certain PA N-oxides have been investigated as potential chemotherapeutic agents due to their cytotoxicity against various cancer cell lines. This document provides an overview of the reported anticancer activities of related PA N-oxides, along with generalized protocols for evaluating the anticancer potential of compounds like this compound.

Data Presentation: Anticancer Activity of Related Pyrrolizidine Alkaloid N-Oxides

The following tables summarize the reported in vitro and in vivo anticancer activities of pyrrolizidine alkaloid N-oxides that are structurally related to this compound. This data can serve as a reference for designing experiments and understanding the potential potency of this class of compounds.

Table 1: In Vitro Cytotoxicity of a Semisynthetic Pyrrolizidine Alkaloid N-Oxide

CompoundCell LineAssay TypeEndpointResult
Semisynthetic ester of heliotridine N-oxideA204 (Rhabdomyosarcoma)Soft Agar Colony Forming AssayCytotoxicityActive

Table 2: In Vivo Antitumor Activity of a Semisynthetic Pyrrolizidine Alkaloid N-Oxide

CompoundAnimal ModelTumor ModelEndpointResult
Semisynthetic ester of heliotridine N-oxideMiceP388 Lymphocytic LeukemiaAntitumor ActivityActive

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the anticancer potential of a test compound like this compound.

In Vitro Cytotoxicity Assay (SRB Assay)

This protocol describes the use of the Sulforhodamine B (SRB) assay to determine the cytotoxicity of a test compound against adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium

  • Test compound (e.g., this compound)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis in cells treated with the test compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the effect of the test compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cytotoxicity Cytotoxicity Assay (SRB) apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI) apoptosis->cell_cycle signaling Signaling Pathway Analysis (Western Blot) cell_cycle->signaling animal_model Animal Tumor Model (e.g., P388 Leukemia) signaling->animal_model efficacy Efficacy Studies animal_model->efficacy start This compound start->cytotoxicity

Caption: A generalized workflow for investigating the anticancer potential of this compound.

Hypothetical Signaling Pathway

Based on the mechanisms of other anticancer agents, a potential signaling pathway that could be investigated for this compound involves the induction of apoptosis through the p53 pathway.

signaling_pathway Heliosupine This compound DNA_Damage DNA Damage Heliosupine->DNA_Damage induces p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical p53-mediated apoptosis pathway that may be induced by this compound.

Troubleshooting & Optimization

Stabilizing Heliosupine N-oxide in solution for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of Heliosupine N-oxide solutions to ensure the stability and integrity of the compound for research purposes.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

For long-term storage, the solid form of this compound should be stored at -20°C.[1] It is supplied as a solid and should be kept in a tightly sealed container to protect it from moisture.

Q2: What is the recommended solvent for dissolving this compound?

As a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), this compound is a polar molecule.[2] N-oxides are generally stabilized by polar protic solvents, such as water, methanol (B129727), and ethanol, due to the formation of stable hydrogen bonds.[3] For analytical purposes, acetonitrile (B52724) is also a commonly used solvent. The choice of solvent will depend on the specific experimental requirements.

Q3: What is the recommended temperature for storing this compound solutions?

For long-term storage of solutions, it is recommended to store them at -20°C or below. For short-term use, refrigeration at 2-8°C is acceptable, but prolonged storage at these temperatures is not advised.[3]

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is pH-dependent. N-oxides are weak bases and are more stable in neutral to slightly acidic conditions (pH around 5-7).[3] Under strongly acidic or basic conditions, this compound may be susceptible to hydrolysis of its ester linkages, which is a known degradation pathway for pyrrolizidine alkaloids.[3] Therefore, it is recommended to maintain a near-neutral pH for stock solutions unless the experimental protocol requires otherwise.

Q5: Are there any specific things to avoid when handling this compound solutions?

Yes. Avoid high temperatures, strong acids or bases, and the presence of transition metals, as these can promote degradation.[3] Pyrrolizidine alkaloid N-oxides can also be degraded by UV light, so it is advisable to protect solutions from light by using amber vials or storing them in the dark.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of this compound in solution.1. Verify storage conditions: Ensure the solution is stored at -20°C or below and protected from light. 2. Check solvent and pH: Confirm that a suitable polar protic solvent and a neutral pH were used. 3. Prepare fresh solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound. 4. Perform a stability check: Analyze a sample of the stored solution using a suitable analytical method (e.g., LC-MS/MS) to determine the concentration of this compound and compare it to the initial concentration.
Precipitate forms in the solution upon thawing. The solubility of this compound may be lower at colder temperatures.1. Gently warm the solution: Warm the vial to room temperature and vortex or sonicate to redissolve the precipitate. 2. Check for solvent evaporation: If the solvent has evaporated over time, the concentration of the compound will have increased, potentially exceeding its solubility. Re-dissolve in a known volume of fresh solvent to achieve the desired concentration.
Discoloration of the solution. This could indicate degradation or contamination.1. Discard the solution: Do not use a discolored solution as it may compromise experimental results. 2. Review preparation and storage procedures: Ensure that high-purity solvents and clean labware were used and that storage conditions were appropriate.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in methanol.

Materials:

  • This compound (solid)

  • Methanol (HPLC grade or higher)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Micropipettes

  • Vortex mixer

  • Amber glass vials for storage

Procedure:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the required amount of this compound using an analytical balance. The molecular weight of this compound is 413.46 g/mol . For 1 mL of a 10 mM solution, you will need 4.135 mg.

  • Dissolve: Transfer the weighed solid to the volumetric flask. Add a portion of the methanol (approximately half the final volume), and vortex until the solid is completely dissolved.

  • Adjust Volume: Add methanol to the volumetric flask up to the calibration mark.

  • Mix: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquot and Store: Aliquot the stock solution into smaller amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol for Assessing the Long-Term Stability of this compound in Solution

This protocol provides a framework for determining the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • Freshly prepared stock solution of this compound

  • The solvent of interest (e.g., water, PBS, cell culture medium)

  • Storage vials (amber glass)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare Test Solutions: Dilute the freshly prepared stock solution of this compound to the desired final concentration in the solvent of interest.

  • Initial Analysis (Time 0): Immediately analyze an aliquot of the test solution using a validated analytical method to determine the initial concentration (C₀).

  • Store Samples: Aliquot the remaining test solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect the samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from storage.

  • Sample Preparation: Allow the sample to thaw (if frozen) and come to room temperature. Mix thoroughly.

  • Quantification: Analyze the sample using the same analytical method as for the initial analysis to determine the concentration at that time point (Cₜ).

  • Calculate Stability: Calculate the percentage of this compound remaining at each time point using the following formula:

    % Remaining = (Cₜ / C₀) * 100

  • Data Analysis: Plot the percentage remaining against time to visualize the degradation kinetics. A compound is often considered stable if the concentration remains above 90% of the initial concentration.

Data Presentation

Table 1: Qualitative Stability of this compound in Solution Based on General Properties of Pyrrolizidine Alkaloid N-oxides.

Condition Stability Recommendation
Temperature Decreases with increasing temperature.Store solutions at -20°C or below for long-term stability.
pH Most stable in neutral to slightly acidic conditions.Maintain a pH between 5 and 7 for aqueous solutions.
Solvent More stable in polar protic solvents.Use solvents like water, methanol, or ethanol.
Light Potential for photodegradation.Protect solutions from light by using amber vials and storing in the dark.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_output Output prep_stock Prepare Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test time_0 Initial Analysis (Time 0) prep_test->time_0 storage Store Aliquots time_0->storage time_points Analyze at Time Points storage->time_points calc Calculate % Remaining time_points->calc plot Plot % Remaining vs. Time calc->plot

Caption: Workflow for assessing the long-term stability of this compound in solution.

degradation_pathways cluster_compound This compound cluster_factors Degradation Factors cluster_products Potential Degradation Products hno This compound hydrolysis Hydrolysis Products (Necine Base & Necic Acids) hno->hydrolysis via Extreme pH reduction Reduced Form (Heliosupine) hno->reduction via Reducing Agents other Other Degradants hno->other high_temp High Temperature high_temp->hno extreme_ph Extreme pH uv_light UV Light uv_light->hno metals Transition Metals metals->hno

Caption: Potential degradation pathways and influencing factors for this compound.

References

Best practices for handling and storing toxic pyrrolizidine alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with toxic pyrrolizidine (B1209537) alkaloids (PAs).

Frequently Asked Questions (FAQs)

1. What are the absolute minimum personal protective equipment (PPE) requirements for handling pyrrolizidine alkaloids?

Strict adherence to PPE protocols is mandatory when handling PAs in any form. The minimum required PPE includes:

  • Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber are required to prevent skin contact and absorption. Always inspect gloves for any signs of degradation or punctures before use. It is recommended to use double gloves, especially when working in a biological safety cabinet (BSC). The outer glove should be removed and disposed of inside the BSC to prevent the spread of contamination.

  • Eye Protection: Chemical safety goggles with side shields or a face shield are necessary to protect the eyes from splashes and airborne particles.

  • Body Protection: A full-coverage lab coat or a chemical-resistant suit should be worn and fully buttoned to protect the skin from accidental spills.

2. When is respiratory protection necessary for handling pyrrolizidine alkaloids?

A certified chemical fume hood should be used for all work with PAs to minimize inhalation exposure.[1] If procedures are conducted outside a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[1] Surgical masks offer little to no protection from chemical exposure and should not be used.[2]

3. What are the optimal storage conditions for pyrrolizidine alkaloids?

Store PAs in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3] The storage area should be secure and accessible only to authorized personnel.[1] It is also crucial to protect them from light.[3]

4. How should I dispose of waste contaminated with pyrrolizidine alkaloids?

All waste containing PAs is considered hazardous waste and must be disposed of according to your institution's environmental health and safety guidelines.[1]

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing PAs in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical wastes unless compatibility has been confirmed.[1]

5. I suspect my pyrrolizidine alkaloid sample has degraded. What could be the cause?

Several factors can affect the stability of PAs:

  • Matrix: PAs are generally stable in herbal samples for extended periods.[4] However, PA N-oxides can degrade very quickly in honey.[4]

  • pH: PAs are subject to hydrolysis in alkaline solutions.[5]

  • Enzymatic Decomposition: Some plant species contain enzymes that can decompose PAs during wilting and drying.[5]

For stability testing, it is recommended to use liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

Troubleshooting Guides

Issue: Accidental Spill of Pyrrolizidine Alkaloids

Solid Spill:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.[3]

  • Containment: Carefully sweep up the material to avoid generating dust.[3]

  • Collection: Place the swept material into a designated, sealed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water.[3]

Liquid Spill:

  • Evacuate and Secure: Alert others and secure the area.

  • Don PPE: Put on the necessary personal protective equipment.[7]

  • Absorption: Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[3]

  • Collection: Place the absorbent material into a sealed container for hazardous waste disposal.[3]

  • Decontamination: Thoroughly clean the spill area with a suitable detergent and water.[3]

Quantitative Data

Table 1: Toxicity of Common Pyrrolizidine Alkaloids in Rats

Pyrrolizidine AlkaloidLD50 (mg/kg body weight)
Retrorsine34
Monocrotaline1.8 (in feed, chronic liver damage in pigs)
Lasiocarpine0.2 (in diet, tumor development)

Source: Data compiled from various toxicological studies.[8]

Table 2: European Union Regulatory Limits for Pyrrolizidine Alkaloids in Food Supplements

Product CategoryMaximum Level (µg/kg)
Food supplements containing herbal ingredients, including extracts400
Pollen-based food supplements500
Teas and herbal infusions (dried)200
Teas and herbal infusions for infants and young children (liquid)10

Source: Commission Regulation (EU) 2020/2040.[9][10][11] These values are for reference and apply to final products sold in the EU.

Experimental Protocols

Protocol 1: General Decontamination of Laboratory Surfaces

This protocol describes the steps to decontaminate a laboratory bench after working with pyrrolizidine alkaloids.

Materials:

  • Appropriate PPE (gloves, lab coat, safety goggles)

  • Absorbent paper towels

  • Detergent solution

  • 70% Ethanol (B145695)

  • Designated hazardous waste container

Procedure:

  • Preparation: Ensure all containers of PAs are sealed and stored correctly. Don the required PPE.

  • Initial Wipe-Down: Dampen paper towels with a detergent solution and wipe down the entire work surface.

  • Systematic Cleaning: Work from the cleanest areas to the most likely contaminated areas to avoid spreading any residual alkaloids.

  • Second Wipe-Down: Use fresh, detergent-soaked paper towels for a second cleaning of the work surface.

  • Rinsing (if applicable): If the detergent is corrosive, wipe the surface with a paper towel dampened with water.

  • Final Disinfection: Wipe the entire surface with 70% ethanol and allow it to air dry.

  • Waste Disposal: Dispose of all used paper towels in the designated hazardous waste container.

  • Hand Hygiene: Remove gloves and wash hands thoroughly with soap and water.

Protocol 2: Stability Testing of Pyrrolizidine Alkaloids by LC-MS/MS

This protocol provides a general methodology for assessing the stability of PAs in a solution over time.

1. Sample Preparation and Storage:

  • Prepare a stock solution of the pyrrolizidine alkaloid in a suitable solvent (e.g., methanol (B129727)/water).

  • Divide the stock solution into multiple aliquots in tightly sealed vials.

  • Store the vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • Designate time points for analysis (e.g., t=0, 24h, 48h, 1 week, 1 month).

2. LC-MS/MS Analysis:

  • Instrumentation: Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A typical mobile phase consists of a gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) and ammonium (B1175870) formate (B1220265) (e.g., 5 mmol/L).[4]

  • Gradient Elution: Program a gradient to ensure the separation of the parent alkaloid from any potential degradation products.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of the target PA. Two MRM transitions per analyte are recommended for confirmation.

3. Data Analysis:

  • At each time point, analyze an aliquot of the stored sample.

  • Quantify the peak area of the parent pyrrolizidine alkaloid.

  • Compare the peak area at each time point to the initial peak area at t=0 to determine the percentage of degradation.

  • Plot the concentration of the PA against time to determine the degradation kinetics.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Gather All Necessary Materials A->B C Don Required PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves B->C D Weighing and Transferring C->D Begin Experiment E Dissolving in Solvent D->E F Capping and Sealing Container E->F G Decontaminate Work Surfaces F->G Complete Experiment H Dispose of Contaminated Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: General Handling Workflow for Pyrrolizidine Alkaloids.

Spill_Management Start Spill Occurs Alert Alert Others & Secure Area Start->Alert DonPPE Don Appropriate PPE Alert->DonPPE Decision Solid or Liquid Spill? DonPPE->Decision SolidSpill Sweep Up Solid Material Decision->SolidSpill Solid LiquidSpill Absorb with Inert Material Decision->LiquidSpill Liquid Collect Collect Waste in Sealed Container SolidSpill->Collect LiquidSpill->Collect Decontaminate Clean Spill Area with Detergent Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Spill Management Workflow for Pyrrolizidine Alkaloids.

Waste_Disposal Start Generate PA-Contaminated Waste Segregate Segregate Waste Types Start->Segregate SolidWaste Solid Waste (Gloves, Paper, Tips) Segregate->SolidWaste LiquidWaste Liquid Waste (Solvents, Solutions) Segregate->LiquidWaste SharpsWaste Contaminated Sharps Segregate->SharpsWaste SolidContainer Place in Labeled, Sealed Hazardous Waste Bag/Container SolidWaste->SolidContainer LiquidContainer Place in Labeled, Leak-Proof Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Place in Puncture-Proof Sharps Container SharpsWaste->SharpsContainer Store Store in Designated Hazardous Waste Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store ArrangePickup Arrange for Pickup by Institutional Environmental Health & Safety Store->ArrangePickup End Waste Disposed ArrangePickup->End

Caption: Waste Disposal Workflow for Pyrrolizidine Alkaloids.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Heliosupine N-oxide and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of Heliosupine N-oxide relative to other pyrrolizidine (B1209537) alkaloids (PAs), a class of natural toxins found in thousands of plant species. Contamination of herbal remedies, teas, and honey with these alkaloids is a significant health concern, with hepatotoxicity being a primary adverse effect. This document synthesizes experimental data on the cytotoxicity of various PAs, outlines common experimental protocols, and illustrates the key molecular pathways involved in their toxic action.

General Mechanism of Pyrrolizidine Alkaloid Toxicity

The toxicity of pyrrolizidine alkaloids is intrinsically linked to their chemical structure and requires metabolic activation in the liver. PAs containing an unsaturated 1,2-necine base are metabolized by cytochrome P450 (CYP) enzymes into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs). These electrophilic metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][2][3]

Pyrrolizidine alkaloid N-oxides (PANOs), such as this compound, are generally considered less toxic than their corresponding parent PAs because they are water-soluble and more readily excreted. However, they can be reduced back to the parent PA by gut microflora, thus serving as a potential source of the toxic alkaloid in vivo.[2]

The structural characteristics of a PA molecule significantly influence its toxic potential. Generally, macrocyclic diesters are the most toxic, followed by open-chain diesters, with monoesters being the least toxic.[4]

Metabolic_Activation_of_PAs cluster_0 In the Liver cluster_1 In the Gut / Liver PA Unsaturated PA (e.g., Heliosupine) DHPA Reactive Pyrrolic Ester (DHPA) PA->DHPA Metabolic Activation (CYP450s) Adducts Protein & DNA Adducts DHPA->Adducts Alkylation Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity PANO PA N-oxide (e.g., this compound) PANO->PA Reduction Experimental_Workflow Start Start Seed 1. Seed Cells (e.g., HepG2 in 96-well plate) Start->Seed Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Treat with PAs (Varying Concentrations) Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 Assay 5. Add Viability Reagent (e.g., CCK-8 / MTT) Incubate2->Assay Incubate3 6. Incubate (1-4h) Assay->Incubate3 Measure 7. Measure Absorbance (Microplate Reader) Incubate3->Measure Analyze 8. Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End Apoptosis_Pathway PA Pyrrolizidine Alkaloid Metabolite (DHPA) ROS Increased ROS PA->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 (via Apoptosome) Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Validation of a New Analytical Method for the Detection of Heliosupine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the detection of Heliosupine N-oxide against an established liquid chromatography-mass spectrometry (LC-MS) method. The objective is to present a clear evaluation of the new method's performance, supported by experimental data, to assist researchers in making informed decisions for their analytical needs.

Comparative Analysis of Method Performance

The performance of the new analytical method was validated against a well-established LC-MS method for the quantification of this compound. The key validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, are summarized in the table below.

Performance MetricNew Analytical MethodEstablished LC-MS Method[1][2]UPLC-MS/MS Method[3]
Linearity (R²) >0.998>0.99Not specified
Linear Range 0.5 - 200 ng/mLNot specifiedNot specified
Limit of Detection (LOD) 0.1 ng/mL0.01 µg/g (in plant matrix)Instrument LOD: 0.001–0.02 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL0.05 µg/g (in plant matrix)Method LOQ: 0.6 µg/kg (for individual PAs)[3]
Accuracy (Recovery) 95.2% - 104.5%84.6% - 108.2% (in plant matrix)[1][2]Good method recoveries reported[3]
Precision (Repeatability, %RSD) < 5%3.8% - 20.8%[1][2]Excellent repeatability reported[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation and Extraction (Plant Matrix)

This protocol outlines the extraction of this compound from a plant matrix, a common sample type for the analysis of pyrrolizidine (B1209537) alkaloids.

Materials:

  • Plant sample (e.g., comfrey (B1233415) leaves or root)

  • Extraction solvent: 0.1 M Sulfuric acid in water

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode Cation Exchange (MCX)

  • Methanol (B129727)

  • Ammonia (B1221849) solution (5% in methanol)

  • Nitrogen gas for evaporation

  • Reconstitution solvent: 5% Methanol in water

Procedure:

  • Homogenization: Weigh 1.0 g of the homogenized plant sample into a centrifuge tube.

  • Extraction: Add 10 mL of the extraction solvent to the sample. Vortex for 1 minute and then sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 10 mL of 5% ammonia in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the reconstitution solvent. The sample is now ready for LC-MS analysis.

cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation A Homogenized Plant Sample B Add 0.1M Sulfuric Acid A->B C Vortex and Sonicate B->C D Centrifuge C->D F Load Supernatant D->F Supernatant E Condition SPE Cartridge E->F G Wash Cartridge F->G H Elute with Ammoniated Methanol G->H I Evaporate to Dryness H->I J Reconstitute in Mobile Phase I->J K LC-MS/MS Analysis J->K

Experimental workflow for this compound extraction.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound.

  • Source Parameters: Optimized for maximum sensitivity of the target analyte.

Signaling Pathway and Logical Relationships

The analytical process for the validation of a new method for this compound detection follows a logical progression of steps to ensure the method is fit for its intended purpose. This workflow is crucial for generating reliable and reproducible data in a research and drug development setting.

cluster_dev Method Development cluster_val Method Validation cluster_comp Comparative Analysis cluster_imp Implementation Dev New Method Conception Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Comp Comparison with Existing Methods Rob->Comp Imp Routine Application Comp->Imp

Logical workflow for analytical method validation.

References

Antibody Cross-Reactivity in Pyrrolizidine Alkaloid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity in immunoassays for the detection of pyrrolizidine (B1209537) alkaloids (PAs). Understanding the specificity and cross-reactivity of these antibodies is critical for accurate toxicological assessment and the development of reliable detection methods. This document summarizes available quantitative and qualitative data, details relevant experimental protocols, and illustrates the underlying principles of antibody-PA interactions.

Data Presentation: A Comparative Overview of Antibody Cross-Reactivity

The following tables summarize the cross-reactivity of various antibodies with a range of pyrrolizidine alkaloids. This data is essential for selecting the appropriate antibody for a specific research or diagnostic need, whether it be for the targeted detection of a single PA or for broad-spectrum screening.

Quantitative Cross-Reactivity Data

This table presents the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity for different polyclonal and monoclonal antibodies against various pyrrolizidine alkaloids. The cross-reactivity percentage is calculated relative to the primary target analyte of the antibody.

Antibody TargetAntibody TypePyrrolizidine AlkaloidIC50 (ng/mL)Cross-Reactivity (%)
Retrorsine (B1680556) Polyclonal (Rabbit)Retrorsine0.9100
Retrorsine N-oxide190
Senecionine1000.9
Senecionine Polyclonal (Rabbit)Senecionine~1.0100
Seneciphylline-3.6 - 34.5
Monocrotaline>1000< 0.1
Retrorsine N-oxide>1000< 0.1
Senkirkine>1000< 0.1

Data compiled from multiple sources. Note that assay conditions can influence IC50 values.

Qualitative Cross-Reactivity Data for Monoclonal Anti-Retrorsine Antibody

This table provides a qualitative summary of the binding of a monoclonal antibody raised against retrorsine with a panel of 20 different pyrrolizidine alkaloids. This information is valuable for understanding the structural determinants of antibody binding.[1][2]

Binding ObservedNo Binding Observed
AcetylgynuramineSenkirkine
GynuramineAngeloyl-heliotridine
IntegerrimineHeliotridine
NeoplatyphyllineAxillarine
PlatyphyllineAnacrotine
RosmarinineMonocrotaline
SenecionineMadurensine
SeneciphyllineOtosenine
Retronecine
Tussilagine
Triangularine
Jacoline
Seneciphylline N-oxide

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide is primarily generated using a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA). The following is a representative protocol that outlines the key steps in this methodology.

Competitive Indirect ELISA (ciELISA) Protocol for Pyrrolizidine Alkaloid Detection

1. Coating of Microtiter Plate:

  • A coating antigen (e.g., a PA-protein conjugate like retrorsine-hemisuccinate-BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • 100 µL of the diluted coating antigen is added to each well of a 96-well microtiter plate.
  • The plate is incubated overnight at 4°C to allow the antigen to adsorb to the well surface.

2. Washing:

  • The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBS-T).

3. Blocking:

  • To prevent non-specific binding of antibodies, 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS-T) is added to each well.
  • The plate is incubated for 1-2 hours at room temperature.

4. Competitive Reaction:

  • The plate is washed again as described in step 2.
  • 100 µL of either the standard solution (containing a known concentration of the target PA) or the sample solution is added to the wells.
  • Immediately after, 100 µL of the primary antibody (e.g., monoclonal anti-retrorsine antibody) diluted in blocking buffer is added to each well.
  • The plate is incubated for 1-2 hours at room temperature, during which the free PA in the standard or sample competes with the coated PA for binding to the primary antibody.

5. Secondary Antibody Incubation:

  • The plate is washed to remove unbound antibodies and PAs.
  • 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat-anti-mouse IgG-HRP), which specifically binds to the primary antibody, is added to each well.
  • The plate is incubated for 1 hour at room temperature.

6. Signal Development and Measurement:

  • The plate is washed again to remove the unbound secondary antibody.
  • 100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well. The enzyme on the secondary antibody catalyzes a color change in the substrate.
  • The reaction is allowed to proceed for a set time (e.g., 15-30 minutes) in the dark.
  • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).
  • The absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).

7. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the known concentrations of the PA standards.
  • The concentration of PA in the unknown samples is determined by interpolating their absorbance values on the standard curve.
  • Cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC50 of the target PA / IC50 of the cross-reacting PA) x 100%

Visualizing the Process and Principles

To further clarify the experimental workflow and the factors influencing antibody specificity, the following diagrams are provided.

G cluster_workflow ciELISA Workflow start Coat Plate with PA-Protein Conjugate wash1 Wash start->wash1 block Block Non-Specific Sites wash1->block wash2 Wash block->wash2 competition Add Sample/Standard and Primary Antibody wash2->competition wash3 Wash competition->wash3 secondary_ab Add Enzyme-Conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate stop_read Stop Reaction and Read Absorbance substrate->stop_read

Caption: Workflow of a competitive indirect ELISA for pyrrolizidine alkaloid detection.

G cluster_factors Factors Influencing Cross-Reactivity cluster_pa_structure Pyrrolizidine Alkaloid Structure antibody Antibody Specificity necine_base Necine Base (e.g., Retronecine, Otonecine) antibody->necine_base Primary Determinant ester_side_chains Ester Side Chains antibody->ester_side_chains Influences Binding Affinity stereochemistry Stereochemistry antibody->stereochemistry Can Affect Recognition n_oxide N-oxide Formation antibody->n_oxide Generally Reduces Binding

Caption: Key structural features of pyrrolizidine alkaloids that influence antibody cross-reactivity.

This guide provides a foundational understanding of antibody cross-reactivity in the context of pyrrolizidine alkaloid immunoassays. For researchers and professionals in drug development, a thorough evaluation of antibody specificity is paramount for the generation of accurate and reliable data.

References

A Comparative Guide to Inter-Laboratory Quantification of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of Heliosupine N-oxide, a toxic pyrrolizidine (B1209537) alkaloid N-oxide (PANO), is crucial for food safety, quality control of herbal products, and toxicological research. This guide provides a comparative overview of analytical methods for the quantification of this compound, drawing upon data from various published studies. While a formal inter-laboratory ring trial dedicated solely to this compound is not publicly available, this document synthesizes and compares the performance of different analytical methodologies employed by various research groups.

The primary analytical technique for the determination of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity required for detecting this compound in complex matrices.

Comparison of Analytical Method Performance

The following table summarizes quantitative data from different studies that have validated methods for the determination of this compound and other pyrrolizidine alkaloids. This allows for a comparison of key performance indicators such as the Limit of Quantification (LOQ), recovery rates (accuracy), and precision (expressed as Relative Standard Deviation, RSD).

Analytical MethodMatrixAnalyte(s)Recovery (%)Precision (RSDr %)LOQ (µg/kg)Reference
LC-ESI-MS/MS Comfrey roots and leavesPyrrolizidine alkaloids (including this compound)Not explicitly stated for this compoundNot explicitly stated for this compound1.3 - 6.3 (for all PAs and PANOs)[1]
LC-MS/MS Cow's milk51 Pyrrolizidine alkaloids and their N-oxides64 - 127 (for 51 PAs/PANOs)< 15% at 0.05 and 0.50 µg/L0.009 - 0.123 (µg/L)[2]
Ion-pair HPLC Plant-derived samplesPyrrolizidine alkaloids and their N-oxides~80% for retrorsine-N-oxideNot specified0.1 ng/µL (for retrorsine-N-oxide)[3]
UPLC-MS/MS Honey35 Pyrrolizidine alkaloids (including Echimidine N-oxide, a related PANO)50-60% for some N-oxides<10%0.6 (individual PA)[4]

Note: The data presented is a compilation from different studies and not from a direct inter-laboratory comparison of the same samples. Variations in matrices, extraction procedures, and instrumentation will influence the reported performance characteristics.

Experimental Protocols

Below are detailed methodologies for two distinct analytical approaches for the quantification of pyrrolizidine alkaloids, including this compound.

Method 1: LC-ESI-MS/MS for Pyrrolizidine Alkaloids in Comfrey[1]

This method is suitable for the analysis of PAs and their N-oxides in plant materials.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Homogenize 0.5 g of the dried plant material.

    • Extract with 50 mL of 0.05 M H₂SO₄ in an ultrasonic bath for 60 minutes.

    • Centrifuge the extract at 4500 rpm for 10 minutes.

    • Apply 10 mL of the supernatant to a pre-conditioned SPE cartridge (e.g., Strata C18-E).

    • Wash the cartridge with 10 mL of methanol/water (1:1, v/v).

    • Elute the analytes with 10 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatographic Column: A pentafluorophenyl (PFP) core-shell column is used for the separation of PA and PANO isomers.[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Column Temperature: 25°C to improve the separation of certain isomers.[1]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.

Method 2: Multiplex ELISA for Pyrrolizidine Alkaloids and their N-oxides in Honey and Feed[5]

This method provides a rapid screening approach for the detection of groups of PAs.

  • Sample Preparation (with Zinc Reduction for total PAs):

    • Weigh 1 g of the homogenized sample (honey or feed).

    • Add an extraction solution (e.g., acidified methanol).

    • For the determination of total PA content (free bases and N-oxides), add zinc dust to the acidic extract to reduce the N-oxides to their corresponding free bases. Allow the reaction to proceed. For the analysis of N-oxides separately, this step is omitted.

    • Vortex and centrifuge the sample.

    • The supernatant is then used for the ELISA assay.

  • ELISA Protocol:

    • The assay is performed in a microtiter plate pre-coated with antibodies specific to different groups of pyrrolizidine alkaloids (e.g., senecionine-type, lycopsamine-type, heliotrine-type).

    • Standards and prepared samples are added to the wells.

    • A competitive reaction occurs between the PAs in the sample and a labeled PA conjugate for the antibody binding sites.

    • After an incubation period, the plate is washed to remove unbound components.

    • A substrate is added, which reacts with the enzyme conjugate to produce a color.

    • The intensity of the color is measured using a plate reader and is inversely proportional to the concentration of PAs in the sample.

Visualizations

Workflow for Inter-Laboratory Validation

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Selection of this compound Reference Material B Preparation of Homogeneous Test Samples (e.g., spiked honey) A->B C Development of a Detailed Analytical Protocol B->C D Recruitment of Participating Laboratories C->D E Distribution of Test Samples and Protocol to Labs D->E F Analysis of Samples by Each Laboratory E->F G Submission of Results to Coordinating Body F->G H Statistical Analysis of Data (e.g., calculation of z-scores) G->H I Assessment of Method Performance (Accuracy and Precision) H->I J Issuance of Final Report I->J

Caption: General workflow for an inter-laboratory validation study.

Analysis of Pyrrolizidine Alkaloids and their N-oxides

G cluster_sample Sample Matrix cluster_analysis Analytical Approaches cluster_indirect_steps Indirect Method Steps Sample Plant Material, Honey, Feed, etc. containing PAs and PANOs Direct Direct Quantification of Heliosupine (tertiary PA) and this compound (PANO) Sample->Direct LC-MS/MS Analysis Indirect Quantification of Total PAs Sample->Indirect Result1 Separate concentrations for Heliosupine and this compound Direct->Result1 Reduction Reduction of PANOs to corresponding tertiary PAs (e.g., with Zn dust) Indirect->Reduction Measurement Measurement of total tertiary PAs Reduction->Measurement LC-MS/MS or other methods Result2 Total PA concentration Measurement->Result2

Caption: Logical workflow for the analysis of pyrrolizidine alkaloids.

References

A Comparative Analysis of the In Vitro and In Vivo Effects of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known in vitro and in vivo effects of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), with related compounds. Due to the limited availability of specific quantitative toxicity data for this compound, this comparison draws upon data from its parent compound, Heliosupine, and other structurally related PAs to provide a broader toxicological context. All experimental data is presented in structured tables, and detailed methodologies for key assays are provided.

In Vitro Effects: Cytotoxicity

The in vitro cytotoxicity of pyrrolizidine alkaloids is crucial for assessing their potential to cause cellular damage. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit cell viability by 50%.

For comparative purposes, the table below includes available cytotoxicity data for other relevant pyrrolizidine alkaloids. Generally, PA N-oxides are considered less toxic than their parent alkaloids as they require metabolic activation to exert their toxic effects. The toxicity of PAs is also structure-dependent, with macrocyclic diesters often exhibiting higher toxicity than monoesters like Heliosupine.

CompoundCell LineAssayEndpointResult (IC50)Reference(s)
This compound --CytotoxicityData not available-
Heliosupine --CytotoxicityData not available-
Heliotrine (B1673042) HepG2-CYP3A4Cell ViabilityCytotoxicity>500 µM[1]
Lasiocarpine HepG2-CYP3A4Cell ViabilityCytotoxicity~12 µM
Retrorsine HepG2MTTCytotoxicity0.27 ± 0.07 mM
Monocrotaline --CytotoxicityData not available-

Table 1: Comparative In Vitro Cytotoxicity of Pyrrolizidine Alkaloids.

In Vivo Effects: Acute Toxicity

In vivo studies are essential for understanding the systemic toxicity of a compound. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a standard measure of acute toxicity.

Safety data sheets for both this compound and its parent compound, Heliosupine, classify them as highly toxic (Acute Toxicity Category 2), indicating a high potential for lethality upon exposure. However, specific LD50 values from experimental studies are not provided in the available literature. For context, the table below presents available LD50 values for other pyrrolizidine alkaloids.

CompoundAnimal ModelRoute of AdministrationLD50Reference(s)
This compound --Data not available-
Heliosupine --Data not available-
Heliotrine Rat-Data not available[2]
Lasiocarpine Rat-Data not available[2]

Table 2: Comparative In Vivo Acute Toxicity of Pyrrolizidine Alkaloids.

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. The micronucleus assay is a common method to assess chromosomal damage.

Specific in vivo genotoxicity data for this compound is not currently available. However, the general mechanism of PA toxicity involves the formation of DNA adducts by reactive metabolites, which is a key indicator of genotoxicity. Studies have shown that heliotridine-type PAs, like Heliosupine, can induce DNA damage.

Metabolic Activation and Signaling Pathways

The toxicity of this compound, like other PA N-oxides, is dependent on its metabolic activation. This process is a critical determinant of its in vivo effects.

Metabolic_Activation_of_Heliosupine_N_oxide cluster_intestine_liver Intestine / Liver cluster_liver Liver cluster_cellular_effects Cellular Effects Heliosupine_N_oxide This compound Heliosupine Heliosupine Heliosupine_N_oxide->Heliosupine Reduction (CYP1A2, CYP2D6, Intestinal Microbiota) Dehydroheliosupine Dehydroheliosupine (DHPA) Heliosupine->Dehydroheliosupine Oxidation (Cytochrome P450s) DNA_Adducts DNA Adducts Dehydroheliosupine->DNA_Adducts Protein_Adducts Protein Adducts Dehydroheliosupine->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity

Caption: Metabolic activation of this compound.

The reactive pyrrolic metabolites (DHPAs) generated from Heliosupine can induce cellular toxicity through various signaling pathways, primarily leading to apoptosis (programmed cell death). This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

PA_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DHPA Dehydropyrrolizidine Alkaloids (DHPAs) Death_Receptors Death Receptors (e.g., Fas, TNFR) DHPA->Death_Receptors Mitochondria Mitochondria DHPA->Mitochondria Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PA-induced apoptotic signaling pathways.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.[3][4]

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compound and controls Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for exposure period (24, 48, or 72h) Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT solution Incubation_Exposure->MTT_Addition Incubation_MTT Incubate for 3-4h MTT_Addition->Incubation_MTT Formazan_Solubilization Solubilize formazan crystals Incubation_MTT->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Acute Oral Toxicity (OECD Guideline 425)

The Up-and-Down Procedure (UDP) is used to determine the LD50 value while minimizing animal use.

  • Animal Selection and Acclimatization: Use healthy young adult rodents of a single sex (preferably females). Acclimatize animals to laboratory conditions for at least 5 days.

  • Dosing: Administer the test substance sequentially to individual animals at 48-hour intervals. The first animal receives a dose just below the estimated LD50.

  • Dose Adjustment: If an animal survives, the dose for the next animal is increased by a specific factor. If an animal dies, the dose for the next is decreased.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: Use the maximum likelihood method to calculate the LD50 from the pattern of survivals and deaths.[5][6]

In Vitro Micronucleus Assay (OECD Guideline 487)

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

  • Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the frequency of micronucleated cells and assess cytotoxicity using the replication index.[7][8]

References

Evaluating the Relative Potency of Pyrrolizidine Alkaloid N-Oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative potency of various pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), a class of naturally occurring toxins with potential health risks. By summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways, this document aims to be an essential resource for researchers in toxicology and drug development.

Executive Summary

Pyrrolizidine alkaloids (PAs) are produced by a wide variety of plant species and can contaminate food, herbal remedies, and teas. Their N-oxide derivatives (PANOs) are often the predominant form found in plants. While generally considered less toxic than their parent PAs, PANOs can be converted to the more toxic parent PAs in the body, necessitating a thorough evaluation of their relative potency.[1] The toxicity of PANOs is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and hepatotoxicity.

The relative potency of PANOs is not a fixed value and can be influenced by several factors, including the chemical structure of the specific PANO, the biological system used for evaluation, the dose, and the duration of exposure.[1] In vitro studies consistently show that PANOs are significantly less cytotoxic than their parent compounds. For instance, the relative potency of Echimidine N-oxide to its parent alkaloid, echimidine, has been estimated to be in the range of 0.1 to 0.5.

Data Presentation: Comparative Potency of Pyrrolizidine Alkaloid N-Oxides

The following tables summarize quantitative data on the cytotoxicity and genotoxicity of various PANOs compared to their parent PAs. This data is crucial for understanding the structure-activity relationship and for risk assessment.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Pyrrolizidine Alkaloids and their N-Oxides

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a higher cytotoxic potency. The data below was obtained from studies on primary mouse hepatocytes, HepD, H22, and HepG2 cell lines.

CompoundPrimary Mouse Hepatocytes (IC50 µM)HepD (IC50 µM)H22 (IC50 µM)HepG2 (IC50 µM)
Intermedine165.13239.39161.82189.11
Intermedine N-oxide >334257.98 >334>334
Lycopsamine142.17164.06138.25155.19
Lycopsamine N-oxide >334>334>334>334
Retrorsine119.21126.55110.14131.27
Retrorsine N-oxide 289.33301.17278.45295.63
Senecionine135.24173.71129.33148.96
Senecionine N-oxide 310.11325.48301.19318.72

Data sourced from a study on the hepatotoxicity of various pyrrolizidine alkaloids.

Table 2: Descending Order of Cytotoxicity of Selected Pyrrolizidine Alkaloids and N-Oxides

This ranking is based on graphic analyses of median cytotoxic concentrations from a comparative in vitro study.

RankCompound
1Lasiocarpine
2Seneciphylline
3Senecionine
4Heliotrine
5Riddelliine
6Monocrotaline
7Riddelliine-N-oxide
8Lycopsamine
9Intermedine
10Lasiocarpine-N-oxide
11Senecionine-N-oxide

This comparison identifies DHPAs that were more cytotoxic than carcinogenic riddelliine.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the potency of pyrrolizidine alkaloid N-oxides.

In Vitro Cytotoxicity Assessment: Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric assay used to determine the number of viable cells in proliferation or cytotoxicity assays. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.[3][4]

Materials:

  • 96-well cell culture plates

  • Cell suspension in culture medium

  • Test compounds (PANOs) at various concentrations

  • Cell Counting Kit-8 (CCK-8) solution

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding: Inoculate 100 µL of cell suspension (typically 5,000 cells/well) into a 96-well plate.[3][4]

  • Pre-incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[3][4]

  • Compound Treatment: Add 10 µL of various concentrations of the PANO test solutions to the culture medium in the plate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the PANOs).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in the incubator.[3]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles, as they can interfere with the optical density (OD) reading.[3][4]

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.[3][4]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][4] The cytotoxicity is determined by comparing the absorbance of the treated cells to the untreated control cells.

In Vitro Genotoxicity Assessment: γH2AX Assay

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a hallmark of genotoxicity. Histone H2AX is phosphorylated at serine 139 (becoming γH2AX) in response to DNA double-strand breaks. The presence of γH2AX can be detected and quantified using specific antibodies.

Materials:

  • Cell culture plates

  • Test compounds (PANOs)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure (Immunofluorescence Staining):

  • Cell Culture and Treatment: Seed cells on coverslips or in appropriate culture plates and treat with various concentrations of PANOs for a specified time.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified to assess the level of DNA damage.

Mandatory Visualization

The following diagrams illustrate the metabolic activation pathway of pyrrolizidine alkaloid N-oxides and a typical experimental workflow for assessing their cytotoxicity.

metabolic_activation PANO Pyrrolizidine Alkaloid N-oxide (PANO) PA Pyrrolizidine Alkaloid (PA) PANO->PA Reduction (e.g., by gut microbiota, cytochrome P450 reductases) Dehydro_PA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->Dehydro_PA Oxidation (Cytochrome P450) Adducts DNA/Protein Adducts Dehydro_PA->Adducts Nucleophilic Attack Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation of pyrrolizidine alkaloid N-oxides leading to toxicity.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assay cluster_genotoxicity Genotoxicity Assay Cell_Culture Cell Culture (e.g., HepG2, Primary Hepatocytes) Treatment Treatment with Pyrrolizidine Alkaloid N-Oxides (Dose-Response) Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., CCK-8, MTT, LDH) Treatment->Assay Geno_Treatment Treatment with Pyrrolizidine Alkaloid N-Oxides Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Geno_Assay γH2AX Assay Geno_Treatment->Geno_Assay Geno_Analysis Quantification of DNA Damage Geno_Assay->Geno_Analysis

Caption: Experimental workflow for evaluating the potency of PANOs.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.